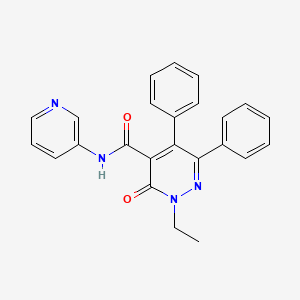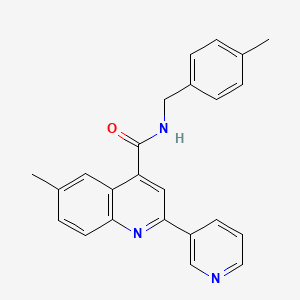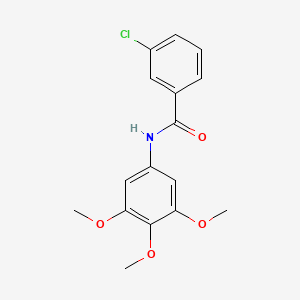![molecular formula C17H21BrF3N5O B4539401 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B4539401.png)
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrazole derivatives often involves the reaction of precursor compounds through processes that can include N-substitution, cyclization, and functional group transformations. These methods can lead to the creation of compounds with a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, as seen in the synthesis of N,N-disubstituted pyrazole derivatives and their evaluation for biological activities (Bruno et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives typically involves spectroscopic methods and X-ray crystallography to determine the arrangement of atoms within the molecule. These analyses provide insights into the compound's electronic configuration, molecular geometry, and potential interaction sites for biological activity. For instance, the structural elucidation of bromophenyl-isoxazolone derivatives has been accomplished using various spectroscopic techniques, confirming their promising roles in biomedical applications (Ryzhkova et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in a range of chemical reactions, including cyclocondensations, cyclopropanations, and reactions with electrophiles, leading to a wide array of functionalized molecules. These reactions are crucial for the synthesis of biologically active compounds and the development of potential therapeutic agents. For example, the stereocontrolled cyclopropanation of arylidenepyrazolinones has yielded products with defined stereochemistry, relevant for further chemical modifications (Ren et al., 2008).
Propiedades
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrF3N5O/c1-11-13(18)10-25(23-11)8-5-16(27)22-6-2-7-26-14(12-3-4-12)9-15(24-26)17(19,20)21/h9-10,12H,2-8H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAHAKJEVPYPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B4539318.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4539324.png)
![2-(benzylthio)-N-(2-furylmethyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4539335.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4539336.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1-methyl-1H-pyrazol-3-yl)-3-piperidinecarboxamide](/img/structure/B4539338.png)
![N-cycloheptyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4539342.png)


![2-{1-(3,4-difluorobenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4539364.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4539383.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-methylbenzyl)-1,3-propanediamine](/img/structure/B4539391.png)
![1-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B4539396.png)
![4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4539398.png)